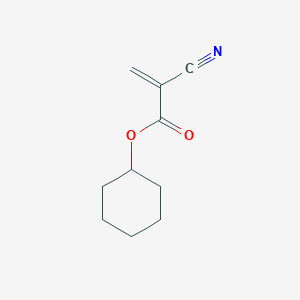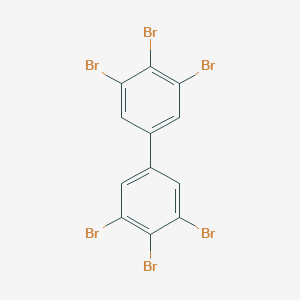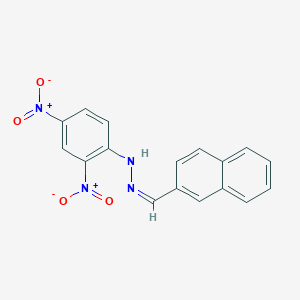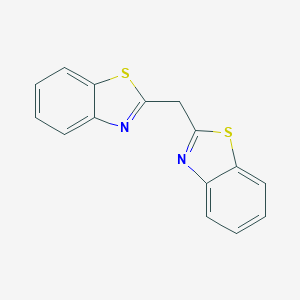
1-Benzhydryl-3-methylazetidin-3-amine
概要
説明
1-Benzhydryl-3-methylazetidin-3-amine is a synthetic compound belonging to the class of azetidine derivatives. It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-3-methylazetidin-3-amine typically involves the reaction of benzhydryl chloride with 3-methylazetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.
化学反応の分析
Types of Reactions: 1-Benzhydryl-3-methylazetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted azetidine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Halides, electrophiles; reactions are performed in polar aprotic solvents such as dimethylformamide or acetonitrile at elevated temperatures.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Substituted azetidine derivatives.
科学的研究の応用
1-Benzhydryl-3-methylazetidin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored as a lead compound for the development of new drugs for the treatment of neurodegenerative disorders such as Parkinson’s disease.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-Benzhydryl-3-methylazetidin-3-amine involves its interaction with specific molecular targets and pathways. In the context of neurodegenerative disorders, the compound is believed to modulate neurotransmitter systems and inhibit the aggregation of misfolded proteins, thereby exerting neuroprotective effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of dopaminergic and cholinergic systems.
類似化合物との比較
- 1-Benzhydryl-3-azetidinamine
- 1-Benzhydryl-3-ethylazetidin-3-amine
- 1-Benzhydryl-3-phenylazetidin-3-amine
Comparison: 1-Benzhydryl-3-methylazetidin-3-amine is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and bioavailability, making it a promising candidate for therapeutic applications.
特性
IUPAC Name |
1-benzhydryl-3-methylazetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-17(18)12-19(13-17)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUOJTXKVPVKGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434228 | |
| Record name | 1-(Diphenylmethyl)-3-methylazetidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133891-52-8 | |
| Record name | 1-(Diphenylmethyl)-3-methylazetidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Methylspiro[4.5]dec-9-ene-10-carboxylic acid](/img/structure/B155693.png)



![[(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoate](/img/structure/B155702.png)

![6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one](/img/structure/B155710.png)

![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;azane](/img/structure/B155713.png)
